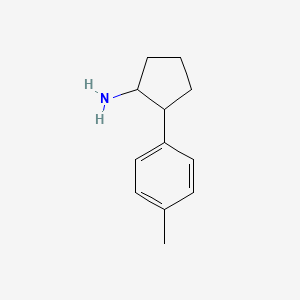![molecular formula C14H10N8O3 B2487662 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034268-27-2](/img/structure/B2487662.png)
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several notable functional groups, including a 1,2,4-oxadiazole, a 1,2,4-triazolo[1,5-a]pyrimidine, and a 2-oxo-1,2-dihydropyridin-4-yl group . These groups are often found in biologically active compounds and could potentially contribute to the compound’s properties and activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The nitrogen atoms in the 1,2,4-oxadiazole and 1,2,4-triazolo[1,5-a]pyrimidine rings could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often exhibit a variety of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitrogen atoms could make the compound more polar, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of thienopyrimidine, which share structural motifs with the compound , have exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006). This research demonstrates the potential of such compounds in contributing to the development of new antimicrobial agents.
Novel Synthetic Methods
The development of novel synthetic methods for the construction of the [1,2,4]triazolo[1,5-a]pyrimidine skeleton has also been explored. A metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides showcases innovative approaches to constructing these complex molecules, featuring short reaction times and high yields (Zheng et al., 2014). Such advancements in synthetic chemistry are crucial for the efficient production of these compounds for further research and application.
Application in Heterocyclic Chemistry
Research in heterocyclic chemistry has led to the synthesis of various derivatives that include the triazolo[1,5-a]pyrimidine moiety, highlighting the versatility of these compounds in creating a wide array of heterocyclic structures with potential biological activity. For instance, studies have resulted in the creation of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and 1,3,4-thiadiazole derivatives, among others, showcasing the compound's utility in generating diverse molecular architectures (Abdelriheem et al., 2017). These efforts contribute to the expansion of chemical libraries for further biological and pharmacological testing.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N8O3/c23-9-6-8(2-4-15-9)11-18-10(25-21-11)7-17-13(24)12-19-14-16-3-1-5-22(14)20-12/h1-6H,7H2,(H,15,23)(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRUGIRWHFJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


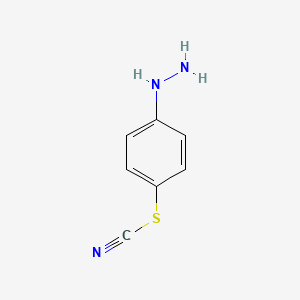
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)
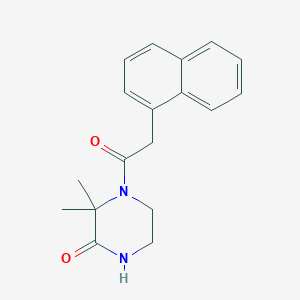
![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)
![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487588.png)
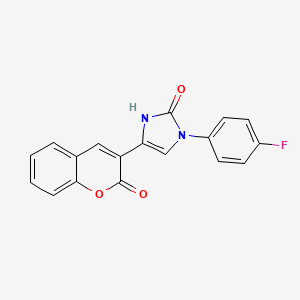
![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)
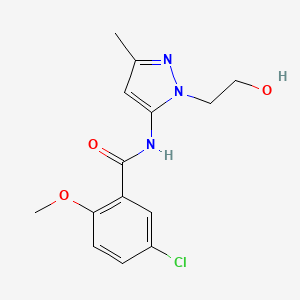
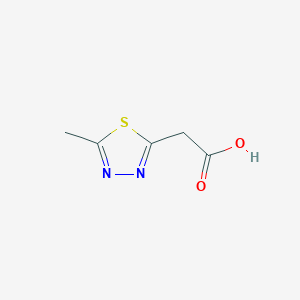
![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)
